5-(3-(2,2,2-Trifluoroethyl)ureido)pyridine-3-boronic acid pinacol ester
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Overview
Description
“5-(3-(2,2,2-Trifluoroethyl)ureido)pyridine-3-boronic acid pinacol ester” is a chemical compound that belongs to the class of pinacol boronic esters . Pinacol boronic esters are highly valuable building blocks in organic synthesis .
Chemical Reactions Analysis
Pinacol boronic esters, including “this compound”, are used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of SM cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Scientific Research Applications
Medical Imaging Applications
One significant area of application for pyridine derivatives is in medical imaging, particularly in the development of radiotracers for positron emission tomography (PET) imaging. For instance, the prostate-specific membrane antigen–targeted radiotracer, 18F-DCFPyL, a compound related to pyridine, has shown promise in imaging prostate cancer through PET/CT scans. This radiotracer facilitates the identification of cancerous lesions, even at low serum PSA levels, thereby improving the management and treatment planning for patients with biochemical recurrence of prostate cancer (Rowe et al., 2019).
Pharmacokinetic Studies
In pharmacokinetics, the study of how drugs are absorbed, distributed, metabolized, and excreted in the body, related compounds have been used to understand the bioavailability and metabolic pathways of various drugs. For example, research into the metabolism of bioactive pyridines in human plasma and urine after coffee consumption utilized high-performance liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) to quantify these compounds, shedding light on their pharmacokinetic parameters (Lang et al., 2010).
Mechanism of Action
Target of Action
The primary target of 5-(3-(2,2,2-Trifluoroethyl)ureido)pyridine-3-boronic acid pinacol ester is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which can have significant downstream effects in organic synthesis .
Pharmacokinetics
It’s important to note that boronic esters, such as the pinacol ester in this compound, are susceptible to hydrolysis, especially at physiological ph . This can influence the compound’s bioavailability, as the rate of hydrolysis can be considerably accelerated at physiological pH .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds, which can have various applications in chemical and pharmaceutical research .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the boronic ester component of the compound . Additionally, the presence of a metal catalyst, such as palladium, is crucial for the Suzuki–Miyaura coupling reaction to occur .
Future Directions
Properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF3N3O3/c1-12(2)13(3,4)24-15(23-12)9-5-10(7-19-6-9)21-11(22)20-8-14(16,17)18/h5-7H,8H2,1-4H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOLZEUCWBWXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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